molecular formula C16H20N2O3 B2717190 1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea CAS No. 1421532-41-3

1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea

Cat. No.: B2717190
CAS No.: 1421532-41-3
M. Wt: 288.347
InChI Key: UMKGZWYFGAKLHR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 3,4-dimethylphenyl group and a furan-2-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea can be achieved through a multi-step process involving the following key steps:

    Formation of the 3,4-Dimethylphenyl Isocyanate: This can be prepared by reacting 3,4-dimethylaniline with phosgene under controlled conditions.

    Preparation of the Furan-2-yl-2-hydroxypropylamine: This intermediate can be synthesized by reacting furan-2-carbaldehyde with a suitable amine, followed by reduction.

    Coupling Reaction: The final step involves the reaction of 3,4-dimethylphenyl isocyanate with furan-2-yl-2-hydroxypropylamine to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and urea moieties can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(3,4-Dimethylphenyl)-3-(2-hydroxypropyl)urea: Lacks the furan ring, which may affect its reactivity and applications.

    1-(3,4-Dimethylphenyl)-3-(2-(thiophen-2-yl)-2-hydroxypropyl)urea: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.

Uniqueness: 1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea is unique due to the presence of both the furan ring and the urea moiety, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-6-7-13(9-12(11)2)18-15(19)17-10-16(3,20)14-5-4-8-21-14/h4-9,20H,10H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKGZWYFGAKLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C)(C2=CC=CO2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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